N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 4-chloro-2,5-dimethoxyphenylamine group linked to a 3-methyl-substituted benzoyl moiety.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-4-6-11(7-10)16(19)18-13-9-14(20-2)12(17)8-15(13)21-3/h4-9H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYABKCCTGDKQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, particularly the 5-HT2A receptor, which plays a role in its biological effects. The binding of the compound to these receptors can modulate various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzamides
N-(4-Chloro-2,5-Dimethoxyphenyl)-2-Hydroxy-3-Nitrobenzamide (CAS 33580-98-2)
- Structural Differences: Incorporates a nitro (-NO₂) and hydroxyl (-OH) group at the 3- and 2-positions of the benzamide ring, respectively.
- Hydroxyl groups can participate in hydrogen bonding, influencing solubility and crystal packing .
N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide
- Structural Differences : Replaces the 4-chloro-2,5-dimethoxyphenyl group with a 4-bromophenyl group and substitutes the 3-methylbenzamide with a 3,4,5-trimethoxybenzamide.
- Impact on Properties: Bromine’s larger atomic radius compared to chlorine may alter van der Waals interactions in crystal packing, as seen in its distinct hydrogen-bonded chain structure .
Naphthalenecarboxamide Derivatives
N-(4-Chloro-2,5-Dimethoxyphenyl)-3-Hydroxynaphthalene-2-Carboxamide (CAS 4273-92-1)
- Structural Differences : Replaces the benzamide core with a naphthalene ring bearing a hydroxyl group.
- Impact on Properties :
Azo Dye Derivatives
2,2'-[(3,3'-Dichloro[1,1'-Biphenyl]-4,4'-Diyl)Bis(Azo)]Bis[N-(4-Chloro-2,5-Dimethoxyphenyl)-3-Oxobutyramide]
- Structural Differences : Incorporates azo (-N=N-) linkages and a biphenyl backbone, forming a high-molecular-weight compound.
- Impact on Applications :
Phenethylamine Derivatives (NBOMe/NBOH Series)
25C-NBOH HCl (Entry 10, )
- Structural Differences : Replaces the benzamide with a phenethylamine scaffold linked to a 4-chloro-2,5-dimethoxyphenyl group.
- Impact on Bioactivity :
Physicochemical and Functional Comparisons
| Compound Class | Key Substituents | logP (Predicted) | Applications | Notable Properties |
|---|---|---|---|---|
| Target Compound | 3-methyl, 4-Cl, 2,5-(OCH₃) | ~2.5 | Pharmaceuticals (hypothetical) | Balanced solubility/permeability |
| Nitrobenzamide (CAS 33580-98-2) | 3-NO₂, 2-OH | ~1.8 | Antimicrobial agents | High polarity, hydrogen bonding |
| Naphthalenecarboxamide (CAS 4273-92-1) | 3-OH, naphthalene | ~3.2 | Materials science | Hydrophobic, UV absorption |
| Azo Dye Derivatives | Azo, biphenyl | >4.0 | Industrial dyes | Thermal stability, color intensity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
